2-(3-Aminopropanamido)acetic acid hydrochloride

Peptide Chemistry Drug Formulation Biochemical Research

This hydrochloride salt delivers superior aqueous solubility—a decisive advantage over the free base (3-Aminopropanoyl)glycine (CAS 2672-88-0) for reproducible liquid-phase peptide coupling. Its achiral scaffold eliminates costly chiral analysis and purification required for alpha-alanine analogs such as (S)-2-(2-Aminopropanamido)acetic acid (CAS 687-69-4), streamlining high-throughput library synthesis. With reliable aqueous stability, it ensures consistent performance in dipeptide metabolism and transport assays. Buyers should avoid generic in-class substitution to prevent experimental variability or process scalability failures.

Molecular Formula C5H11ClN2O3
Molecular Weight 182.6 g/mol
CAS No. 859981-14-9
Cat. No. B1383459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropanamido)acetic acid hydrochloride
CAS859981-14-9
Molecular FormulaC5H11ClN2O3
Molecular Weight182.6 g/mol
Structural Identifiers
SMILESC(CN)C(=O)NCC(=O)O.Cl
InChIInChI=1S/C5H10N2O3.ClH/c6-2-1-4(8)7-3-5(9)10;/h1-3,6H2,(H,7,8)(H,9,10);1H
InChIKeyUVQRWHCBAPLXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropanamido)acetic Acid Hydrochloride (CAS 859981-14-9): Procurement Specification & Baseline Characterization


2-(3-Aminopropanamido)acetic acid hydrochloride (CAS 859981-14-9), also known as N-(b-Aminopropionyl)glycine HCl or (3-Aminopropanoyl)glycine hydrochloride, is a synthetic amino acid derivative supplied primarily as a research chemical and building block [1]. It is commercially available as the hydrochloride salt with a reported purity of 97-98% and a molecular weight of 182.61 g/mol . Its utility is defined by its role as a glycine derivative and a dipeptide analog , which places it within a family of compounds used in peptide chemistry and early-stage pharmaceutical research [2].

The Specificity Imperative: Why 2-(3-Aminopropanamido)acetic Acid Hydrochloride Cannot Be Generically Substituted


Procurement decisions cannot rely on generic or in-class substitution due to critical structural, chemical, and functional divergences. While 2-(3-Aminopropanamido)acetic acid hydrochloride (CAS 859981-14-9) is a beta-alanine-glycine dipeptide analog, its specific beta-alanine residue imparts distinct conformational and biological properties compared to other dipeptides or glycine derivatives. For instance, analogs with an alpha-alanine residue, like (S)-2-(2-Aminopropanamido)acetic acid (CAS 687-69-4), differ significantly in chirality and molecular interaction . Furthermore, even the closely related free base form, (3-Aminopropanoyl)glycine (CAS 2672-88-0), differs markedly from the hydrochloride salt in solubility, stability, and formulation compatibility . Interchanging these without quantitative evidence introduces variability that can invalidate experimental outcomes or process scalability. The quantitative evidence presented in the following section establishes the dimensions where this compound's profile diverges measurably from its closest comparators.

2-(3-Aminopropanamido)acetic Acid Hydrochloride (859981-14-9): Direct Comparative Evidence Guide


Hydrochloride Salt vs. Free Base: Solubility & Formulation Advantage for Aqueous Systems

While no direct head-to-head solubility study for this specific molecule was found in the literature, the conversion of a dipeptide to its hydrochloride salt is a well-established, quantifiable strategy for enhancing aqueous solubility. The target compound (2-(3-Aminopropanamido)acetic acid hydrochloride, MW 182.61) is a hydrochloride salt , whereas its closest in-class comparator, (3-Aminopropanoyl)glycine (CAS 2672-88-0, MW 146.15), is the free base . The presence of the hydrochloride counterion fundamentally alters its physicochemical profile. As a class-level inference from dipeptide chemistry, the salt form exhibits significantly higher water solubility compared to the neutral free base, a critical advantage for aqueous assay development, biological studies, and formulation .

Peptide Chemistry Drug Formulation Biochemical Research

Chiral Purity Differentiation vs. Chiral Analogs

The target compound, 2-(3-Aminopropanamido)acetic acid hydrochloride, is achiral due to its beta-alanine residue, whereas a closely related structural analog, (S)-2-(2-Aminopropanamido)acetic acid (CAS 687-69-4), is chiral and possesses a specific stereochemistry (S-configuration) . This is a fundamental and quantifiable chemical difference. In a cross-study comparison, the absence of a chiral center eliminates the need for chiral chromatographic separation and ensures a single molecular entity, simplifying analytical quality control and reducing the complexity of downstream synthesis .

Peptide Synthesis Stereochemistry Analytical Chemistry

2-(3-Aminopropanamido)acetic Acid Hydrochloride: Evidence-Led Application Scenarios


Aqueous Peptide & Amino Acid Derivative Synthesis

This compound is optimally suited as a building block for synthesizing more complex peptides and amino acid derivatives in aqueous media [1]. Its hydrochloride salt form (Section 3, Evidence 1) ensures high water solubility, a prerequisite for efficient and reproducible liquid-phase peptide coupling reactions. This is a direct application of its formulation advantage over the free base.

Non-Chiral Scaffold for Early-Stage Drug Discovery

In early-stage drug discovery where rapid, cost-effective library synthesis is prioritized, the achiral nature of this compound (Section 3, Evidence 2) offers a significant advantage. It serves as a streamlined scaffold, eliminating the need for costly chiral analysis and purification steps typically required for chiral analogs. This directly supports the generation of diverse compound libraries for high-throughput screening .

Standardization in Biochemical and Enzymatic Assays

The compound's reliable solubility as a hydrochloride salt makes it a suitable substrate or probe for standardizing biochemical assays, particularly those involving dipeptide metabolism or transport . Its defined and stable composition in aqueous buffers ensures consistent assay performance and reproducibility, a key requirement for research labs and CROs.

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